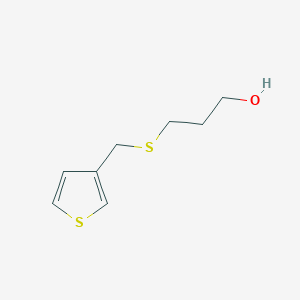![molecular formula C10H12N2O5 B7582594 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7582594.png)
2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid, also known as HOPA, is an amino acid derivative that has been used in various scientific studies. HOPA is synthesized through a multi-step process involving the reaction of 2-hydroxy-3-methylbutyric acid with 3-hydroxypyridine-2-carboxylic acid, followed by a series of chemical reactions to form the final product. HOPA has been studied for its potential biochemical and physiological effects, as well as its mechanism of action and potential future directions for research.
作用机制
The mechanism of action of 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid is still not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid has been shown to inhibit the activity of the enzyme lactate dehydrogenase, which is involved in the metabolism of glucose. 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid has also been shown to modulate the activity of certain signaling pathways, such as the MAP kinase pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of reactive oxygen species levels, and the modulation of cellular signaling pathways. 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid has also been shown to have anti-inflammatory effects, which may be beneficial for certain diseases such as arthritis.
实验室实验的优点和局限性
2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid has several advantages for use in lab experiments, including its ability to inhibit cancer cell growth and reduce the levels of reactive oxygen species. However, 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid also has some limitations, such as its complex synthesis process and the need for careful monitoring of reaction conditions to ensure the purity and yield of the final product.
未来方向
There are several potential future directions for research involving 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid. One area of interest is the development of 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid as a diagnostic tool for certain diseases, such as Alzheimer's disease. Another area of interest is the investigation of the mechanism of action of 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid and its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to optimize the synthesis process of 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid and improve its yield and purity.
合成方法
The synthesis of 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid involves a multi-step process that begins with the reaction of 2-hydroxy-3-methylbutyric acid with 3-hydroxypyridine-2-carboxylic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and produces an intermediate product that is then reacted with a series of other chemicals to form the final product. The process is complex and requires careful monitoring of reaction conditions to ensure the purity and yield of the final product.
科学研究应用
2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid has been used in various scientific studies for its potential biochemical and physiological effects. One study found that 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid can inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. Another study found that 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid can reduce the levels of reactive oxygen species, which are known to contribute to oxidative stress and cellular damage. 2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid has also been studied for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease.
属性
IUPAC Name |
2-hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-10(17,9(15)16)5-12-8(14)7-6(13)3-2-4-11-7/h2-4,13,17H,5H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPARRLMGUHNPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=N1)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methylimidazol-4-yl)methyl]-6-morpholin-4-ylpyridin-3-amine](/img/structure/B7582511.png)
![N-[3-[(3-ethylimidazol-4-yl)methylamino]-4-methoxyphenyl]acetamide](/img/structure/B7582520.png)
![N-[(3-ethylimidazol-4-yl)methyl]-3-iodo-4-methylaniline](/img/structure/B7582524.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-5-methylbenzoic acid](/img/structure/B7582527.png)
![2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7582540.png)

![(3-Ethyl-3-hydroxyazetidin-1-yl)-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7582550.png)
![3-[(4-Ethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582556.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582562.png)
![3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582564.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7582588.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B7582593.png)
![2-Hydroxy-3-[[4-(methoxymethyl)benzoyl]amino]-2-methylpropanoic acid](/img/structure/B7582598.png)